molecular formula C16H20N2OS B5564422 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine

Cat. No.: B5564422
M. Wt: 288.4 g/mol
InChI Key: LAPJZHJMWONCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a piperidine ring. The thiazole ring, known for its aromatic properties, is a versatile moiety contributing to the development of various drugs and biologically active agents . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a methoxyphenyl derivative with a thioamide under specific conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Industrial production methods often employ continuous-flow synthesis techniques to enhance yield and efficiency .

Chemical Reactions Analysis

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine undergoes various chemical reactions, including:

Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, altering their function and leading to various biological effects. For instance, it may inhibit enzymes or block receptors, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine can be compared with other thiazole-containing compounds, such as:

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-7-9-18(10-8-12)16-17-15(11-20-16)13-3-5-14(19-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJZHJMWONCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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